molecular formula C27H21NO B12995305 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one

1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one

Cat. No.: B12995305
M. Wt: 375.5 g/mol
InChI Key: XSBALRYSTVHHLU-LTGZKZEYSA-N
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Description

1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(diphenylamino)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols .

Scientific Research Applications

1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Fluorescence: The compound’s fluorescence properties are attributed to its conjugated π-electron system, which allows for efficient absorption and emission of light.

    Antibacterial and Antifungal Activity: The compound disrupts the integrity of microbial cell membranes, leading to cell death. .

Comparison with Similar Compounds

1-(4-(Diphenylamino)phenyl)-3-phenylprop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile applications and the ability to undergo various chemical modifications to tailor its properties for specific uses.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

(E)-3-phenyl-1-[4-(N-phenylanilino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H21NO/c29-27(21-16-22-10-4-1-5-11-22)23-17-19-26(20-18-23)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-16+

InChI Key

XSBALRYSTVHHLU-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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